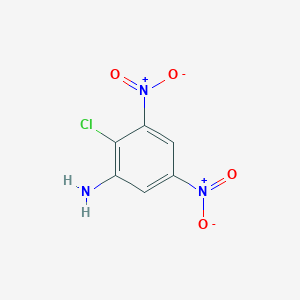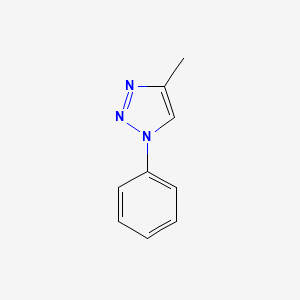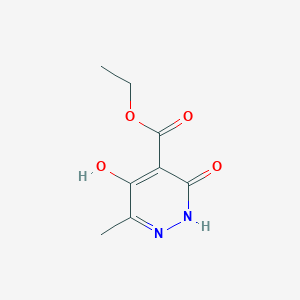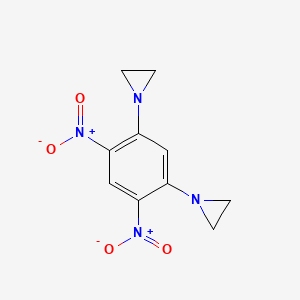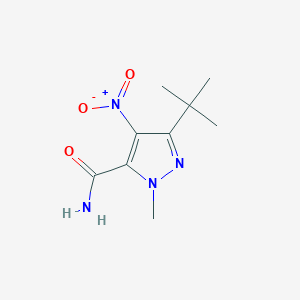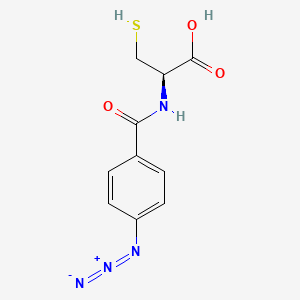
(4-Azidobenzoyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azidobenzoyl)cysteine is a synthetic compound that combines the structural features of azidobenzoyl and cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobenzoyl)cysteine typically involves the conjugation of 4-azidobenzoic acid with cysteine. One common method includes the activation of 4-azidobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester then reacts with the amino group of cysteine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: (4-Azidobenzoyl)cysteine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide and various nucleophiles.
Cycloaddition: Copper(I) catalysts are commonly used for Huisgen cycloaddition.
Reduction: Triphenylphosphine or other reducing agents.
Major Products:
Substitution Products: Amines or other substituted derivatives.
Cycloaddition Products: Triazoles.
Reduction Products: Amines.
Aplicaciones Científicas De Investigación
(4-Azidobenzoyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its photoaffinity properties.
Industry: Utilized in the development of novel materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of (4-Azidobenzoyl)cysteine primarily involves its ability to form covalent bonds with target molecules through its azido group. This group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of target molecules. This property makes it useful for photoaffinity labeling and studying molecular interactions .
Comparación Con Compuestos Similares
(4-Azidobenzoic Acid): Shares the azido group but lacks the cysteine moiety.
(4-Azidobenzoyl)glycine: Similar structure but with glycine instead of cysteine.
(4-Azidobenzoyl)alanine: Similar structure but with alanine instead of cysteine.
Uniqueness: (4-Azidobenzoyl)cysteine is unique due to the presence of both the azido group and the cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful for bioconjugation and photoaffinity labeling applications .
Propiedades
Fórmula molecular |
C10H10N4O3S |
|---|---|
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
(2R)-2-[(4-azidobenzoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O3S/c11-14-13-7-3-1-6(2-4-7)9(15)12-8(5-18)10(16)17/h1-4,8,18H,5H2,(H,12,15)(H,16,17)/t8-/m0/s1 |
Clave InChI |
JLNQJWQAFNTRJH-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CS)C(=O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CS)C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





